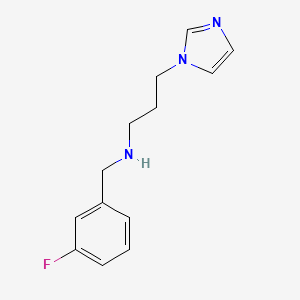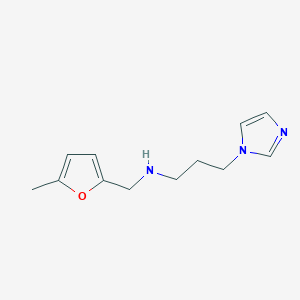
3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol
Vue d'ensemble
Description
3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Chemistry and Molecular Structures
The study of unsymmetrical N-capped tripodal amines, including variants like 3-((2-aminoethyl)(pyridin-2-ylmethyl)amino)propan-1-ol, highlights their role in forming Cu(II) and Zn(II) complexes. These compounds, with varying arm lengths and donor groups, facilitate the formation of mononuclear and dinuclear complexes, showcasing the importance of chelate ring sequences around metal ions. Theoretical studies indicate the coordination behavior of these amines, influencing the structural outcomes of the complexes formed. Such insights are crucial for understanding the interplay between molecular structure and coordination chemistry in potential applications ranging from catalysis to materials science (Keypour et al., 2015); (Keypour et al., 2018).
Amplification in Biological Systems
Research into pyridinylpyrimidines with strongly basic side chains, including those derived from the target compound, has shown potential in amplifying the effects of certain biological agents like phleomycin against bacterial strains such as Escherichia coli. These compounds undergo specific reactions leading to derivatives with varied biological activities, highlighting the potential of such chemical modifications in enhancing therapeutic effects or biotechnological applications (Brown & Cowden, 1982).
Solvation Dynamics
Investigations into the solvation dynamics of specific dyes in binary solvent mixtures reveal the influence of molecules like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol on solvent-solute interactions. Such studies are pivotal for understanding solvation phenomena, which have implications in fields ranging from analytical chemistry to the design of novel solvents and reaction media (Bevilaqua et al., 2004).
Anti-Cancer Potential
Research into the synthesis and characterization of related heterocyclic compounds demonstrates potential anti-cancer activities against various human gastric cancer cell lines. These findings underscore the importance of structural diversity in the development of new therapeutic agents, with compounds like this compound serving as key building blocks in medicinal chemistry (Liu et al., 2019).
Metabolic Studies
Metabolic studies on related propenone compounds have led to the identification of metabolites and the understanding of their pharmacokinetic parameters. Such research provides insight into the metabolic pathways and potential therapeutic applications of compounds derived from or related to this compound, contributing to the field of drug development and pharmacology (Lee et al., 2006).
Mécanisme D'action
- Its role is to convert inactive cortisone (11-dehydrocorticosterone) into active cortisol (corticosterone) within cells .
- Consequently, tissue-specific glucocorticoid levels decrease, impacting glucocorticoid signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid hormones . By inhibiting 11β-HSD1, this compound can modulate the levels of active glucocorticoids, which are important for various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting 11β-HSD1, this compound can reduce the levels of active glucocorticoids, leading to changes in gene expression and cellular metabolism . This can have downstream effects on cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active site of 11β-HSD1, inhibiting its enzymatic activity . This inhibition prevents the conversion of inactive glucocorticoids to their active forms, thereby modulating the levels of these hormones in the body. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of 11β-HSD1 activity and associated changes in gene expression and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound effectively inhibits 11β-HSD1 without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver toxicity and alterations in metabolic function . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolites of this compound can also interact with other metabolic pathways, potentially influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, brain, and adipose tissue . The localization and accumulation of this compound within these tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these compartments can modulate its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
3-(1-pyridin-4-ylethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(12-5-2-8-13)10-3-6-11-7-4-10/h3-4,6-7,9,12-13H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCRRSIBJZPFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255668 | |
| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511237-62-0 | |
| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511237-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)







![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)





